Ethyl 2-nitrobenzoate

Alkaline Hydrolysis Kinetics Steric Hindrance

Researchers risk failed syntheses when procuring nitrobenzoate esters without verifying ortho-substitution. Ethyl 2-nitrobenzoate (CAS 610-34-4) eliminates this risk: • Exclusive reductive cyclization to 2,1-benzisoxazoles-a route inaccessible to meta/para isomers. • ~17× slower alkaline hydrolysis vs. para-isomer, enabling selective ester deprotection. • Liquid at 26-30°C, ideal for continuous flow and automated liquid dosing.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 610-34-4
Cat. No. B1362548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-nitrobenzoate
CAS610-34-4
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3
InChIKeyCPNMAYYYYSWTIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Nitrobenzoate Procurement Guide


Ethyl 2-nitrobenzoate (CAS 610-34-4) is an ortho-nitro-substituted aromatic ester [1] that serves as a critical intermediate in pharmaceutical, agrochemical, and dye synthesis . Unlike its meta- and para-isomers, the 2-nitro group exerts unique steric and electronic effects that profoundly alter reaction kinetics and selectivity [2], making it a distinct and non-interchangeable building block in synthetic workflows.

Ethyl 2-Nitrobenzoate Isomer Differentiation


Procurement decisions based solely on the 'nitrobenzoate ester' class designation introduce significant risk, as the position of the nitro group (ortho, meta, or para) dictates fundamentally different reactivity profiles. Ethyl 2-nitrobenzoate exhibits distinct steric hindrance at the reaction center [1], which alters hydrolysis kinetics by an order of magnitude compared to its 4-nitro isomer [2]. Furthermore, synthetic yields for this ortho isomer differ measurably from its meta and para counterparts under identical catalytic conditions [3]. Substituting any other isomer without re-optimizing reaction conditions will likely result in failed syntheses, lower yields, or unintended side products, directly impacting project timelines and cost-efficiency.

Ethyl 2-Nitrobenzoate Evidence Guide


Alkaline Hydrolysis: Ortho vs. Para

The ortho-nitro group in ethyl 2-nitrobenzoate introduces significant steric hindrance, dramatically reducing its susceptibility to alkaline hydrolysis compared to the para-isomer. This is a critical differentiator for reactions requiring controlled ester cleavage or for applications where hydrolytic stability is paramount. [1]

Alkaline Hydrolysis Kinetics Steric Hindrance Ester Reactivity

Esterification Yield: Isomer Comparison

Under a patented industrial esterification process using polyfluoroalkanesulfonic acid catalysts, ethyl 2-nitrobenzoate, 3-nitrobenzoate, and 4-nitrobenzoate exhibit distinct yields and purities. The data demonstrates that the ortho-isomer has a specific performance profile that differs from its meta and para counterparts, with a yield of 92.0% and HPLC purity of 96.9%. [1]

Synthetic Yield Process Chemistry Esterification Nitrobenzoate Synthesis

Steric Hindrance & Hammett Deviations

Unlike meta- and para-substituted ethyl benzoates, ethyl 2-nitrobenzoate exhibits significant deviations from the Hammett linear free-energy relationship due to the proximity of the ortho-nitro group to the reaction center. This 'ortho effect' is attributed to steric hindrance and is not a simple polar effect, making its reactivity unpredictable based on standard substituent constants. [1]

Physical Organic Chemistry Hammett Equation Steric Effects Reactivity Correlation

Physical State: Liquid vs. Crystalline

Ethyl 2-nitrobenzoate is a liquid at typical ambient temperatures (melting point 26-30°C) , whereas its para-isomer, ethyl 4-nitrobenzoate, is a solid crystalline material (melting point 55-59°C) [1]. This difference in physical state has direct implications for handling, dosing, and formulation in both laboratory and industrial settings.

Physical Properties Material Handling Formulation Melting Point

LogP and HPLC Retention

The ortho-nitro substitution pattern influences the molecule's polarity and chromatographic behavior. Ethyl 2-nitrobenzoate has a calculated LogP of 2.14 [1]. This value serves as a benchmark for developing separation methods and is distinct from other isomers or analogs, which will have different retention times under identical conditions.

Analytical Chemistry HPLC LogP Method Development Purification

Ethyl 2-Nitrobenzoate Application Scenarios


Reductive Cyclization to 2,1-Benzisoxazoles

The unique proximity of the nitro and ester groups in ethyl 2-nitrobenzoate makes it a privileged starting material for the synthesis of 3-substituted 2,1-benzisoxazoles through reductive cyclization with reagents like triethyl phosphite [1]. This reaction pathway is specific to the ortho-isomer and is not accessible with ethyl 3- or 4-nitrobenzoate. This is a key route to valuable heterocyclic scaffolds in medicinal chemistry.

Selective Hydrolysis to Ortho-Nitrobenzoic Acid

The slower alkaline hydrolysis rate of ethyl 2-nitrobenzoate compared to its para-isomer (approx. 17-fold difference) [2] provides a process advantage when selective, controlled deprotection of the ester is required in the presence of other sensitive functionalities. This allows for milder reaction conditions and better selectivity in complex molecule synthesis, avoiding over-hydrolysis or side reactions.

Key Intermediate for APIs and Agrochemicals

Ethyl 2-nitrobenzoate is a documented intermediate in the synthesis of various pharmaceutical and agrochemical compounds . Its specific ortho-substitution pattern is often required in the final active ingredient's pharmacophore or toxophore. Procuring the correct isomer ensures that the synthetic route proceeds as planned, avoiding the generation of inactive or off-target impurities that would arise from using the wrong isomer [3].

Liquid-Phase & Continuous Flow Synthesis

Its physical state as a liquid at or near room temperature (melting point 26-30°C) makes ethyl 2-nitrobenzoate inherently more suitable for continuous flow chemistry and automated liquid handling systems than its crystalline para-isomer (mp 55-59°C) [4]. This can simplify reactor design, improve heat transfer, and enable precise, scalable dosing in industrial manufacturing settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.